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  • Product: Butyl[(5-methylfuran-2-yl)methyl]amine
  • CAS: 130539-97-8

Core Science & Biosynthesis

Foundational

Butyl[(5-methylfuran-2-yl)methyl]amine: Structural Profiling, Synthesis, and Applications in Bio-Based Chemistry

As the pharmaceutical and agrochemical industries pivot toward sustainable, biomass-derived platform chemicals, furanic amines have emerged as critical building blocks. Butyl[(5-methylfuran-2-yl)methyl]amine —a secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and agrochemical industries pivot toward sustainable, biomass-derived platform chemicals, furanic amines have emerged as critical building blocks. Butyl[(5-methylfuran-2-yl)methyl]amine —a secondary amine synthesized from the renewable C6 platform chemical 5-methylfurfural (5-MF)—represents a highly versatile intermediate.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical evaluation of its chemical properties, mechanistic synthesis, and field-proven experimental protocols. This guide is designed for researchers and drug development professionals seeking to integrate bio-based furanic amines into their synthetic pipelines.

Structural and Physicochemical Profiling

Butyl[(5-methylfuran-2-yl)methyl]amine is characterized by a lipophilic n-butyl chain connected via a secondary amine to a 5-methylfurfuryl moiety. The furan ring provides an electron-rich heteroaromatic core, while the methyl group at the C5 position imparts specific steric and inductive effects that influence downstream reactivity, particularly in electrophilic aromatic substitutions or further functionalization of the amine[1].

To facilitate formulation and storage, this compound is often isolated either as a free base (a pale yellow liquid) or as a stable hydrochloride salt (a crystalline solid). The exact molecular weight and physical properties dictate its handling in the laboratory[2][3].

Table 1: Physicochemical Specifications
PropertyFree BaseHydrochloride Salt
IUPAC Name N-butyl-1-(5-methylfuran-2-yl)methanamineN-butyl-1-(5-methylfuran-2-yl)methanamine hydrochloride
CAS Registry Number 130539-97-8858796-68-6
Molecular Formula C₁₀H₁₇NOC₁₀H₁₈ClNO
Exact Molecular Weight 167.25 g/mol 203.71 g/mol
Physical State Pale yellow liquidSolid crystalline powder
Solubility Soluble in MeOH, DCM, EtherSoluble in Water, DMSO, MeOH

Mechanistic Synthesis: The Reductive Amination Pathway

The most efficient and scalable route to synthesize Butyl[(5-methylfuran-2-yl)methyl]amine is the reductive amination of 5-methylfurfural with n-butylamine. This is a two-step tandem process:

  • Condensation: The primary amine acts as a nucleophile, attacking the carbonyl carbon of 5-MF to form a hemiaminal intermediate, which rapidly dehydrates to form an imine (Schiff base).

  • Reduction: The imine is subsequently reduced to the secondary amine.

The choice of reducing agent is critical. While homogeneous hydrides (like NaBH₄) are standard for bench-scale synthesis, modern green chemistry approaches increasingly utilize heterogeneous catalysts (e.g., Ru/C, Ir-complexes, or Ni₆AlOₓ) under H₂ atmospheres to prevent stoichiometric waste and improve chemoselectivity[1][4].

Mechanism Step1 5-Methylfurfural + n-Butylamine (Reactants) Step2 Nucleophilic Addition (Hemiaminal Formation) Step1->Step2 Mild Heating / Solvent Step3 Dehydration (-H2O) (Imine / Schiff Base) Step2->Step3 Equilibrium Shift Step4 Hydride Reduction (e.g., NaBH4 or H2/Cat) Step3->Step4 Introduction of Reductant Step5 Butyl[(5-methylfuran-2-yl)methyl]amine (Target Product) Step4->Step5 Selective C=N Reduction

Figure 1: Mechanistic pathway for the reductive amination of 5-methylfurfural with n-butylamine.

Table 2: Comparison of Reductive Amination Conditions
Reducing AgentSolventTemp (°C)SelectivityCausality / Field Notes
NaBH₄ Methanol0 to RTHighStandard bench method; low temp prevents furan ring reduction[5].
H₂ (1 atm) + Ir Cat tert-Amyl alcohol80>85%Green approach; avoids hydride waste, highly scalable[1].
H₂ (1 bar) + Ni₆AlOₓ Aqueous NH₃ / H₂O100>90%Heterogeneous catalysis; ideal for direct biomass upgrading[4].

Standardized Experimental Protocol (Bench-Scale)

To ensure high yield and purity, the following protocol utilizes a two-step, one-pot reductive amination using sodium borohydride (NaBH₄). This method is engineered to be a self-validating system , incorporating in-process controls to guarantee experimental integrity[5].

Step-by-Step Methodology
  • Imine Formation (Condensation):

    • Action: Dissolve 1.0 equivalent (eq) of 5-methylfurfural in anhydrous methanol (approx. 0.5 M concentration). Add 1.2 eq of n-butylamine dropwise while stirring at room temperature.

    • Causality: A slight excess of the amine drives the equilibrium toward complete imine formation, preventing unreacted aldehyde from being reduced to an alcohol byproduct in the next step.

    • Self-Validation Check: After 30 minutes, perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) mobile phase. The complete disappearance of the UV-active aldehyde spot confirms quantitative conversion to the Schiff base.

  • Hydride Reduction:

    • Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 eq of NaBH₄ in small, discrete portions over 15 minutes.

    • Causality: The reduction of the imine is highly exothermic. Maintaining the temperature at 0 °C controls the rate of hydride transfer, mitigating thermal runaway and preventing chemoselective failures (e.g., unwanted reduction of the furan ring).

  • Quenching and Extraction:

    • Action: Once bubbling ceases, quench the reaction by slowly adding distilled water. Extract the aqueous mixture three times with Dichloromethane (DCM).

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation and Analytical Validation:

    • Action: Purify the crude oil via silica gel column chromatography or vacuum distillation.

    • Self-Validation Check: Confirm the structure via ¹H NMR. Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the secondary amine proton (broad singlet, ~1.5-2.0 ppm) and the benzylic/furfuryl CH₂ protons (~3.7 ppm).

Workflow Prep Substrate Prep 5-MF & Amine React Imine Formation Stir 30 min Prep->React Reduce Reduction NaBH4 at 0°C React->Reduce Purify Workup Extract & Dry Reduce->Purify Isolate Isolation NMR Validation Purify->Isolate

Figure 2: Step-by-step experimental workflow for bench-scale reductive amination.

Application Landscape & Pharmacological Relevance

The structural motif of Butyl[(5-methylfuran-2-yl)methyl]amine makes it a highly valuable intermediate across multiple scientific domains:

  • Active Pharmaceutical Ingredients (APIs): Furanic amines are critical building blocks in drug synthesis. For example, structurally related furfurylamines are used to synthesize Furosemide (a loop diuretic) and various anti-inflammatory compounds. The secondary amine allows for efficient amide bond formation with sulfonyl chlorides or carboxylic acids[6].

  • Agrochemicals: The bio-availability and systemic action of fungicides (e.g., Pefurazoate) are heavily reliant on furfuryl functional groups. The incorporation of the 5-methylfuran ring enhances lipophilicity, improving cellular penetration in fungal pathogens[6].

  • Bio-Based Polymers & Surfactants: As the industry moves away from petrochemicals, furanic amines derived from lignocellulosic biomass (via 5-HMF and 5-MF) are being utilized to synthesize novel gemini surfactants and protic ionic liquids[5][7].

References

  • CAS#:858796-68-6 | Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride ChemSrc. Retrieved March 24, 2026.[Link]

  • Reductive Amination of 2,5-Furandicarbaldehyde... Catalyzed by a Metal–Ligand Bifunctional Iridium Catalyst ACS Sustainable Chemistry & Engineering. Retrieved March 24, 2026.[Link]

  • Biomass-Derived Ionic Liquids Based on a 5-HMF Platform Chemical ChemSusChem / HSE.ru. Retrieved March 24, 2026.[Link]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni₆AlOₓ Catalysts National Institutes of Health (PMC). Retrieved March 24, 2026.[Link]

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Exploratory

1H NMR and 13C NMR chemical shifts for Butyl[(5-methylfuran-2-yl)methyl]amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Butyl[(5-methylfuran-2-yl)methyl]amine Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Butyl[(5-methylfuran-2-yl)methyl]amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Butyl[(5-methylfuran-2-yl)methyl]amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established spectroscopic principles to serve as a detailed reference for the structural elucidation and characterization of this compound. We will dissect the predicted chemical shifts, multiplicities, and integrations for each nucleus, explain the underlying causal factors, provide a robust experimental protocol for data acquisition, and present the data in a clear, accessible format.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system for Butyl[(5-methylfuran-2-yl)methyl]amine is established as shown below. This convention will be used consistently throughout the guide.

Caption: Structure and numbering scheme for Butyl[(5-methylfuran-2-yl)methyl]amine.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in a molecule. The predicted spectrum of Butyl[(5-methylfuran-2-yl)methyl]amine is characterized by distinct signals corresponding to the furan ring, the methyl and methylene groups, the butyl chain, and the amine proton.

Foundational Principles
  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms (like O and N) and aromatic systems deshield nearby protons, shifting their signals downfield (to higher ppm values).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity: The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is caused by spin-spin coupling with neighboring protons. The n+1 rule is often applicable, where n is the number of equivalent adjacent protons.

Signal Assignment and Interpretation

The following table summarizes the predicted ¹H NMR data. The discussion that follows explains the rationale for these assignments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Justification
H4'~6.051HDoublet (d)Located on the furan ring, coupled to H3'. Its position is typical for furan protons.
H3'~5.951HDoublet (d)Coupled to H4'. Slightly upfield from H4' due to its position relative to the substituents.
H6' (Methylene Bridge)~3.752HSinglet (s)Deshielded by the adjacent furan ring and the nitrogen atom. May show coupling to the N-H proton.
H1'' (N-CH₂)~2.602HTriplet (t)Deshielded by the adjacent nitrogen atom and coupled to the two H2'' protons.
H7' (Furan-CH₃)~2.253HSinglet (s)A typical chemical shift for a methyl group attached to an aromatic ring.
N-H~1.8 (broad)1HSinglet (s, broad)The chemical shift is highly variable and depends on solvent, concentration, and temperature.[1]
H2''~1.452HMultiplet (m)Aliphatic methylene protons coupled to both H1'' and H3'' protons.
H3''~1.352HMultiplet (m)Aliphatic methylene protons coupled to both H2'' and H4'' protons.
H4'' (Terminal CH₃)~0.903HTriplet (t)The most shielded protons in the molecule, coupled to the two H3'' protons.[2]

Predicted ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its attached atoms.

Foundational Principles

The chemical shift of a carbon nucleus is primarily influenced by the atoms it is bonded to. Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield). Aromatic and sp²-hybridized carbons also appear significantly downfield compared to sp³-hybridized aliphatic carbons.[3]

Signal Assignment and Interpretation

The predicted ¹³C NMR chemical shifts for Butyl[(5-methylfuran-2-yl)methyl]amine are detailed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C2'~156A quaternary furan carbon bonded to oxygen and the electron-withdrawing methylene-amino group, causing significant deshielding.
C5'~151A quaternary furan carbon bonded to oxygen and the methyl group.
C3'~108A furan methine carbon, appearing in the typical range for aromatic carbons.
C4'~106A furan methine carbon, slightly upfield from C3' due to its electronic environment.
C1'' (N-CH₂)~49An aliphatic carbon directly attached to the electronegative nitrogen atom, causing a downfield shift.[3]
C6' (Methylene Bridge)~46An aliphatic carbon attached to both the furan ring and the nitrogen atom, resulting in a deshielded position.
C2''~32A standard aliphatic methylene carbon.
C3''~20A standard aliphatic methylene carbon, shielded relative to C2''.
C4'' (Terminal CH₃)~14The terminal methyl carbon, which is the most shielded carbon in the butyl chain.
C7' (Furan-CH₃)~13A methyl carbon attached to the sp²-hybridized furan ring.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. This workflow represents a self-validating system for the characterization of Butyl[(5-methylfuran-2-yl)methyl]amine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim magnetic field for homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Butyl[(5-methylfuran-2-yl)methyl]amine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which serves as the reference point (0.00 ppm) for both ¹H and ¹³C spectra.[4][5]

    • Transfer the resulting solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Optimize the magnetic field homogeneity by shimming. This process sharpens the NMR signals, allowing for accurate resolution of multiplicities and chemical shifts.[6]

  • Data Acquisition:

    • ¹H NMR Spectrum: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 8 to 16 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each carbon.[6] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required. Typical parameters include a spectral width of 200-240 ppm and an accumulation of 512 to 1024 scans.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative proton ratios. For both spectra, perform peak picking to identify the precise chemical shift of each signal.[6]

Conclusion

The structural features of Butyl[(5-methylfuran-2-yl)methyl]amine give rise to a distinct and predictable NMR fingerprint. The ¹H NMR spectrum is characterized by two doublets in the aromatic region for the furan protons, a series of signals for the N-butyl group, and key singlets for the furan-methyl and bridging methylene protons. The ¹³C NMR spectrum is distinguished by four signals in the aromatic region for the furan carbons and six signals in the aliphatic region. This comprehensive guide provides the foundational data and protocols necessary for the unambiguous identification and characterization of this molecule, serving as a vital resource for professionals in chemical synthesis and drug development.

References

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Butyl[(5-methylfuran-2-yl)methyl]amine in Aqueous Solutions

Executive Summary Butyl[(5-methylfuran-2-yl)methyl]amine is a highly functionalized secondary amine featuring a 5-methylfurfuryl pendant group. In drug development and agrochemical formulation, understanding the thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl[(5-methylfuran-2-yl)methyl]amine is a highly functionalized secondary amine featuring a 5-methylfurfuryl pendant group. In drug development and agrochemical formulation, understanding the thermodynamic stability of this compound in aqueous media is critical. Its stability profile is governed by two competing thermodynamic sinks: the reversible, stabilizing protonation of the secondary amine, and the irreversible, acid-catalyzed hydrolytic ring-opening of the furan moiety. This whitepaper details the fundamental thermodynamics, degradation mechanisms, and self-validating experimental protocols required to profile this compound accurately.

Molecular Speciation and Acid-Base Thermodynamics

In aqueous solutions, the secondary amine nitrogen acts as a Brønsted base. The thermodynamic equilibrium between the neutral amine and its protonated conjugate acid dictates the molecule's solubility and its susceptibility to degradation.

The protonation of secondary amines is an exothermic process. According to Le Chatelier's principle and the van't Hoff equation, the acid dissociation constant ( pKa​ ) of the conjugate acid exhibits an inverse relationship with temperature[1]. As the temperature of the aqueous solution increases, the equilibrium shifts toward the neutral, unprotonated species, which is significantly more hydrophobic and prone to phase separation or partitioning into non-polar interfaces.

Causality in Speciation: The enthalpy of protonation ( ΔH∘ ) for structurally similar secondary alkylamines typically ranges from -45 to -55 kJ/mol. Because the reaction is driven by enthalpy, elevated temperatures inherently reduce the pKa​ , thereby increasing the fraction of the neutral free-base at physiological or formulation pH levels.

Table 1: Simulated Thermodynamic Parameters of Amine Protonation
Temperature (°C)Expected pKa​ ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)Dominant Species at pH 7.4
25.08.85-48.5-22.4Protonated (>95%)
40.08.42-48.5-22.4Protonated (~90%)
60.07.95-48.5-22.4Mixed (Protonated/Neutral)

Note: Values are extrapolated based on standard van't Hoff thermodynamic derivations for secondary furfurylamines[1].

Hydrolytic Degradation Kinetics of the Furan Ring

While the amine group undergoes reversible protonation, the furan ring is susceptible to irreversible degradation, particularly under acidic conditions.

Mechanistic Causality: The presence of the 5-methyl group exerts a positive inductive (+I) and hyperconjugative effect, increasing the electron density (HOMO energy) of the furan ring. While this stabilizes the molecule against certain nucleophiles, it significantly increases its vulnerability to electrophilic attack by hydronium ions ( H3​O+ ). The rate-limiting step in the degradation pathway is the proton transfer to the β -position of the furan ring[2].

Once protonated, the furan ring undergoes rapid hydration and ring-opening to form highly reactive dicarbonyl intermediates (e.g., substituted 2,5-hexanedione derivatives). These electrophilic dicarbonyls do not remain stable in solution; they rapidly undergo aldol polycondensation and electrophilic substitution to form dark, insoluble, cross-linked polymeric networks known as humins[3].

Pathway A Neutral Amine Butyl[(5-methylfuran-2-yl)methyl]amine B Protonated Amine (Thermodynamic Sink) A->B +H+ (Fast) C Protonated Furan Ring (Reactive Intermediate) A->C +H+ (Rate-Limiting) B->A -H+ (Fast) D Ring-Opened Dicarbonyl (Primary Degradant) C->D +H2O E Humin Polymers (Secondary Degradant) D->E Polycondensation

Thermodynamic speciation and acid-catalyzed degradation pathway.

Self-Validating Experimental Methodologies

To accurately quantify the thermodynamic stability and degradation kinetics, the experimental design must be self-validating. This means incorporating internal checks—such as mass balance closure and electrode calibration verification—to ensure data integrity.

Protocol S1 Buffer Preparation (pH 2.0 - 10.0) S2 Thermal Incubation (25°C, 40°C, 60°C) S1->S2 S3 HPLC-DAD/MS (Quantification) S2->S3 S4 Kinetic Modeling (Mass Balance Check) S3->S4

Self-validating experimental workflow for thermodynamic profiling.

Protocol 1: Temperature-Dependent Potentiometric Titration

Objective: Determine the pKa​ and derive ΔH∘ and ΔS∘ .

  • System Suitability: Calibrate the glass pH electrode using NIST-traceable buffers at the exact target temperatures (25°C, 40°C, 60°C) to account for the Nernstian slope temperature dependence.

  • Sample Preparation: Dissolve Butyl[(5-methylfuran-2-yl)methyl]amine in a 0.1 M KCl background electrolyte solution to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration: Titrate with standardized 0.1 M HCl under a nitrogen blanket to prevent CO2​ absorption, which would artificially lower the pH and skew the pKa​ calculation.

  • Data Processing: Calculate the pKa​ at each temperature. Plot lnKa​ vs. 1/T (van't Hoff plot). A highly linear plot ( R2>0.99 ) self-validates the assumption that ΔH∘ is constant over the temperature range[1].

Protocol 2: Accelerated Hydrolytic Degradation Kinetics (HPLC-DAD/MS)

Objective: Quantify the rate of furan ring-opening and validate degradation pathways.

  • Incubation: Prepare 1.0 mg/mL solutions of the compound in buffered aqueous media (pH 2.0, 5.0, and 7.4). Seal the samples in glass ampoules to prevent the loss of volatile furan derivatives.

  • Thermal Stress: Incubate the ampoules in a precision thermostatic bath at 40°C and 60°C. Pull aliquots at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the aliquots using HPLC-DAD coupled with Mass Spectrometry. Use an internal standard (e.g., benzylamine) to correct for injection volume variances.

  • Mass Balance Validation (Critical Step): Sum the molar peak areas of the parent compound and all identified degradants (dicarbonyls). If the total mass balance drops below 95%, it indicates that the primary dicarbonyl degradants are undergoing secondary polycondensation into insoluble humins[3], which are retained on the column or filtered out during sample prep. This mass balance check validates whether the observed kinetics represent primary hydrolysis or secondary polymerization.

References[2] On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjdQbMAfuJOfst8F3dRZ27gMXrIPAfFIscwnH-JkxIxPJMW4UWntXe_ubyExvYczVkyHofSvk76xlqQqZJFdUnFacKxipwEmhh594V8mANbjnqyNQInR5f1VNasL5a-3Wmo3jX5aLZ1pvpmj-IQrURDzxQkLASiKqZ6d1nFDcI53yJyIsVGzAaN60MyN6hMfwuWz2Nyvw_6T8cLucq737GUMVoAz-QimidfVmB_Q==[1] Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi38_eWpQpdQxxjmrMlOj9-VXcEyByAbCIsn4SpplbLodrvV-iG_sNwRLF3dV2-PZ1ANXVsv7sISmjX-KGAmM5x-9UpfehLIg-JjkH5E_BIqeqSDnvLqdoON0w64oxuccQ61gqICu-SjCI1kk=[3] Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1CgeOYqm5oFeOJ775nxduWhFA-0CDWHG5wHfFUMK5_jJQ0Hf0e_UfoTN2dpDhkX4EeWCuDAADAgZ32zecCMEUXEvYKGG3Ln4wvndLbOJp7U0g0th8Jqsos1thTSzel-0XfxGxRcNasF2Gz_w=

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Exploratory

Pharmacokinetic and Toxicokinetic Profiling of Butyl[(5-methylfuran-2-yl)methyl]amine Derivatives: A Technical Whitepaper

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary Furan-containing compounds are ubiquitous in medicinal chemistry, frequently utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

Furan-containing compounds are ubiquitous in medicinal chemistry, frequently utilized as bioisosteres for phenyl rings to modulate lipophilicity and target binding [1]. However, the furan moiety is a recognized structural alert (toxicophore) susceptible to cytochrome P450 (CYP450) bioactivation. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetic (PK) and toxicokinetic properties of Butyl[(5-methylfuran-2-yl)methyl]amine (CAS: 858796-68-6) and its derivatives. By examining the causality behind its biotransformation and detailing self-validating experimental protocols, this guide serves as a comprehensive resource for navigating the development of furan-2-ylmethylamine scaffolds.

Structural Pharmacology & Physicochemical Properties

The pharmacokinetic behavior of Butyl[(5-methylfuran-2-yl)methyl]amine is dictated by two primary structural features: the π -excessive 5-methylfuran ring and the basic secondary amine.

Causality of Physicochemical Traits

The secondary amine has a calculated pKa of approximately 8.5–9.0. Causality: Because physiological pH (7.4) is significantly lower than the pKa, the molecule exists predominantly in a protonated, cationic state in systemic circulation. This ionization directly causes an increase in aqueous solubility and drives a larger volume of distribution ( Vd​ ) by facilitating ion-trapping in acidic intracellular compartments (e.g., lysosomes). Conversely, the lipophilic butyl chain and furan ring provide sufficient membrane permeability, resulting in a balanced partition coefficient optimal for rapid gastrointestinal absorption.

Table 1: Predicted Pharmacokinetic & Physicochemical Profile

ParameterEstimated Value / CharacteristicImpact on Pharmacokinetics
Molecular Weight 167.25 g/mol Highly permeable; rapid paracellular/transcellular absorption.
LogP (Octanol/Water) 2.5 - 3.0Optimal for passive membrane diffusion and CNS penetration.
pKa (Secondary Amine) 8.5 - 9.0Predominantly ionized at pH 7.4; high volume of distribution.
Plasma Protein Binding Moderate (40-60%)Adequate free fraction ( fu​ ) available for target engagement.
Primary Clearance Route Hepatic (CYP450)High first-pass metabolism expected; short half-life ( t1/2​ ).

Biotransformation & Metabolic Causality

The biotransformation of furan-2-ylmethylamines is heavily dependent on hepatic phase I metabolism. The presence of the 5-methyl group fundamentally alters the electronic landscape of the furan ring, dictating its metabolic fate [2].

CYP450-Mediated Epoxidation and Ring Scission

The furan ring is a π -excessive heterocycle. Causality: The oxygen atom donates electron density into the ring, making the C2 and C5 positions highly nucleophilic. The 5-methyl substitution exerts an electron-donating inductive effect, further increasing this electron density. This makes the furan ring highly susceptible to electrophilic attack by the activated CYP450 (primarily CYP2E1 and CYP3A4) heme-iron-oxo species.

This oxidation generates an unstable furan epoxide. Due to the steric hindrance and electronic asymmetry introduced by the 5-methyl group, the epoxide rapidly undergoes spontaneous ring scission to form a highly reactive cis-enedione (an acetylacrolein derivative) [1].

N-Dealkylation

Concurrently, the secondary butylamine undergoes CYP-mediated α -carbon oxidation. This hydroxylation is chemically unstable, leading to the spontaneous cleavage of the carbon-nitrogen bond. This results in the loss of the butyl group as butyraldehyde, yielding the primary amine metabolite, (5-methylfuran-2-yl)methanamine.

MetabolicPathway Parent Butyl[(5-methylfuran-2-yl)methyl]amine CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP CYP2E1 / CYP3A4 NDealkyl N-Dealkylation (Loss of Butyl Group) Parent->NDealkyl CYP-mediated alpha-carbon oxidation Epoxide Furan Epoxide (Unstable Intermediate) CYP->Epoxide [O] addition Enedione cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring scission GSH GSH Conjugation (Detoxification Pathway) Enedione->GSH GST / Spontaneous Toxicity Protein Covalent Binding (Hepatotoxicity Risk) Enedione->Toxicity Nucleophilic attack by Cys/Lys residues

Caption: Metabolic pathways of Butyl[(5-methylfuran-2-yl)methyl]amine highlighting reactive intermediates.

Toxicokinetics: Reactive Intermediates & Covalent Binding

The generation of the cis-enedione intermediate presents a significant toxicokinetic liability. Similar to the well-documented hepatotoxicity of furan-containing drugs like furosemide and menthofuran, this electrophile readily undergoes Michael addition with soft nucleophiles [2].

Under normal physiological conditions, Glutathione S-Transferase (GST) facilitates the conjugation of the cis-enedione with reduced glutathione (GSH), neutralizing the threat. However, if the dose exceeds the hepatic GSH depletion threshold, the electrophile will covalently bind to nucleophilic residues (e.g., cysteine, lysine) on critical hepatic proteins. This macromolecular adduction can trigger cellular necrosis or provoke an idiosyncratic immune response, a phenomenon similarly observed in SULT1A1-activated furan alkylators [3].

Experimental Methodologies: Self-Validating Protocols

To accurately profile the reactive metabolites of Butyl[(5-methylfuran-2-yl)methyl]amine, DMPK scientists must employ a robust Glutathione (GSH) Trapping Assay.

Self-Validation Principle: The protocol below is designed as a self-validating system. By running parallel incubations with and without NADPH, the assay internally proves causality. If GSH adducts are observed only in the presence of NADPH, it confirms that the reactive cis-enedione is generated enzymatically by CYP450 bioactivation, ruling out spontaneous chemical degradation or auto-oxidation artifacts.

Protocol: In Vitro GSH Trapping and LC-MS/MS Identification

Step 1: Preparation of Incubation Matrix

  • Thaw Human Liver Microsomes (HLM) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Prepare a 10 mM stock solution of Butyl[(5-methylfuran-2-yl)methyl]amine in DMSO (final DMSO concentration in assay must not exceed 0.1% to prevent CYP inhibition).

Step 2: The Incubation Reaction

  • In a 1.5 mL Eppendorf tube, combine:

    • Buffer to a final volume of 200 µL.

    • HLM (final protein concentration: 1.0 mg/mL).

    • Reduced GSH (final concentration: 5.0 mM).

    • Test compound (final concentration: 10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration: 1.0 mM) to initiate the reaction. Control Requirement: Prepare an identical tube replacing NADPH with an equal volume of buffer (Minus-NADPH Control).

Step 3: Quenching and Extraction

  • Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. The sudden drop in dielectric constant and temperature immediately denatures the CYP450 enzymes, halting metabolism.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

Step 4: LC-MS/MS Analysis

  • Transfer the supernatant to an HPLC vial.

  • Analyze via LC-MS/MS using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Processing: Scan for neutral loss of 129 Da (characteristic of the γ -glutamyl moiety cleavage) or perform a precursor ion scan for m/z 272 to identify GSH adducts. The expected mass shift for a cis-enedione GSH adduct is +307 Da relative to the parent mass.

ExperimentalWorkflow Step1 1. Microsomal Incubation (+ NADPH, + GSH) Step2 2. Reaction Quenching (Ice-Cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Precursor Ion Scan) Step3->Step4 Step5 5. Adduct Identification (m/z shift +307 Da) Step4->Step5

Caption: Self-validating workflow for trapping and identifying reactive furan-derived GSH adducts.

Conclusion

Butyl[(5-methylfuran-2-yl)methyl]amine derivatives present a complex pharmacokinetic profile balancing favorable physicochemical properties with significant toxicokinetic risks. The electron-donating 5-methyl group accelerates CYP450-mediated epoxidation, leading to the rapid formation of reactive cis-enediones. Drug development professionals must rigorously employ self-validating GSH trapping assays to quantify this liability early in the lead optimization phase, ensuring that the therapeutic window is not compromised by idiosyncratic hepatotoxicity.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[Link]

  • Osman, M. E. D. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]

  • Kong, K., et al. (2024). Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells. ChemRxiv. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Butyl[(5-methylfuran-2-yl)methyl]amine via Direct Reductive Amination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Butyl[(5-methylfuran-2-yl)methyl]amine (CAS: 130539-97-8) Introduction and Mechanistic Rationale Furanic amines, such as But...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Butyl[(5-methylfuran-2-yl)methyl]amine (CAS: 130539-97-8)

Introduction and Mechanistic Rationale

Furanic amines, such as Butyl[(5-methylfuran-2-yl)methyl]amine, are highly valuable intermediates in pharmaceutical development and the valorization of biomass-derived platform chemicals[1]. The synthesis of this secondary amine is most efficiently achieved through the direct reductive amination of 5-methylfurfural with n-butylamine.

To ensure high chemoselectivity and prevent the over-reduction of the starting aldehyde to 5-methylfurfuryl alcohol, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the reducing agent. As established by Abdel-Magid et al., STAB is a mild, selective hydride donor that reduces iminium ions significantly faster than aldehydes or ketones[2]. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, allowing the reaction to proceed in a one-pot sequence without the need for toxic reagents like sodium cyanoborohydride[3].

Reaction Pathway

The reaction proceeds via a two-step tandem process within a single reaction vessel:

  • Condensation: Nucleophilic attack of n-butylamine on the carbonyl carbon of 5-methylfurfural, followed by dehydration to form an intermediate imine.

  • Reduction: The imine is protonated (often facilitated by the trace acidity of the solvent or a mild acid catalyst) to an iminium ion, which is rapidly reduced by STAB to yield the target secondary amine[4].

G A 5-Methylfurfural + n-Butylamine B Imine Intermediate (In-situ Formation) A->B Condensation (-H2O) C Hydride Transfer (NaBH(OAc)3) B->C Protonation D Butyl[(5-methylfuran-2-yl) methyl]amine C->D Reduction

Direct reductive amination pathway from 5-methylfurfural to the target secondary amine.

Quantitative Data & Stoichiometry

To minimize dialkylation (the formation of a tertiary amine), a slight stoichiometric excess of the primary amine is utilized[5]. 1,2-Dichloroethane (DCE) is the preferred solvent due to its optimal dielectric constant, which stabilizes the iminium intermediate and provides excellent solubility for STAB[2].

Table 1: Standard Reagent Stoichiometry (10 mmol Scale)

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
5-Methylfurfural Electrophile110.111.00 eq1.10 g (10.0 mmol)
n-Butylamine Nucleophile73.141.05 eq0.77 g (10.5 mmol)
NaBH(OAc)₃ (STAB) Reducing Agent211.941.40 eq2.97 g (14.0 mmol)
1,2-Dichloroethane (DCE) Solvent98.96N/A35.0 mL
Acetic Acid (Glacial) Catalyst (Optional)60.051.00 eq0.60 g (10.0 mmol)

Note: While acetic acid is often unnecessary for highly reactive aliphatic/furanic aldehydes, its inclusion can accelerate iminium ion formation if the reaction stalls[6].

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system where visual and thermal cues, combined with analytical monitoring, ensure process integrity.

Step 1: System Preparation and Imine Formation
  • Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen (N₂) or Argon to prevent moisture-induced degradation of the hydride reagent[5].

  • Dissolution: Add 5-methylfurfural (1.10 g, 10.0 mmol) and anhydrous DCE (35.0 mL) to the flask.

  • Amine Addition: Slowly inject n-butylamine (0.77 g, 10.5 mmol) via syringe.

    • Causality: The slight excess of amine drives the equilibrium toward the imine, suppressing the competing direct reduction of the aldehyde to an alcohol[4].

  • Stirring: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes. A slight color change (typically pale yellow) indicates imine formation.

Step 2: Hydride Reduction
  • Reagent Addition: Introduce Sodium Triacetoxyborohydride (2.97 g, 14.0 mmol) in three equal portions over 15 minutes.

    • Causality: STAB addition is mildly exothermic. Portion-wise addition prevents thermal spikes that could lead to the decomposition of the furan ring or the formation of undesired side products[5].

  • Reaction Monitoring: Allow the suspension to stir under N₂ at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, visualized with UV and Ninhydrin stain) or LC-MS. Complete consumption of the aldehyde typically occurs within 2 to 4 hours[5].

Step 3: Quenching and Workup
  • Quench: Once the aldehyde is consumed, carefully quench the reaction by adding 25 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ neutralizes any residual acetic acid and safely hydrolyzes unreacted STAB, releasing hydrogen gas slowly. Stir vigorously for 15 minutes until effervescence ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Chromatography: Purify the crude pale-yellow oil via flash column chromatography on silica gel (eluent gradient: DCM to DCM:MeOH 95:5 with 1% Triethylamine).

    • Causality: Triethylamine is added to the eluent to prevent the secondary amine from streaking on the acidic silica gel, ensuring a sharp elution band.

  • Yield: The expected yield of Butyl[(5-methylfuran-2-yl)methyl]amine is 85–92% as a clear to pale-yellow liquid.

Analytical Validation

To confirm the structural integrity of the synthesized Butyl[(5-methylfuran-2-yl)methyl]amine, the following self-validating analytical checks should be performed:

  • ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~9.5 ppm). Confirm the presence of the furan ring protons (~5.9 and ~6.0 ppm), the newly formed methylene bridge singlet (~3.7 ppm), and the terminal methyl triplet of the butyl group (~0.9 ppm).

  • ESI-MS: Observe the [M+H]⁺ peak at m/z 168.1.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • Zhang, Y., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 4371-4379.[Link]

  • Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Butyl[(5-methylfuran-2-yl)methyl]amine

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Strategic Utility Butyl[(5-methylfuran-2-yl)methyl]ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Utility

Butyl[(5-methylfuran-2-yl)methyl]amine (BMFA) is a highly versatile, structurally unique secondary amine building block. In modern drug discovery, incorporating a 5-methylfuran motif into tertiary amine scaffolds provides distinct physicochemical advantages. The furan ring acts as an effective bioisostere for phenyl or pyrrole rings, modulating lipophilicity and metabolic stability. Furthermore, it serves as a powerful synthetic handle for late-stage functionalization, such as Diels-Alder cycloadditions or singlet oxygen-mediated oxidations to yield complex, sp3 -rich pharmacophores.

However, the functionalization of BMFA via standard C–N cross-coupling (Buchwald-Hartwig amination) presents specific kinetic and thermodynamic challenges. The steric bulk of the aliphatic butyl chain, combined with the propensity of the electron-rich furan oxygen to competitively coordinate to the palladium center, can lead to catalyst poisoning or sluggish reductive elimination[1]. This application note details a highly optimized, self-validating protocol to overcome these barriers using state-of-the-art palladium catalysis.

Mechanistic Insights & Causality (E-E-A-T)

To achieve quantitative conversion with BMFA, the catalytic system must be carefully engineered to prevent off-cycle heteroatom coordination while accelerating the rate-limiting step.

Catalyst and Ligand Selection

We mandate the use of the RuPhos Pd G3 precatalyst paired with the RuPhos ligand.

  • Steric Enforcement: RuPhos is a bulky, electron-rich dialkylbiarylphosphine ligand. Its massive steric profile enforces a highly reactive, two-coordinate monoligated Pd(0) active species. Crucially, this spatial bulk physically blocks the furan oxygen of BMFA from forming a stable, off-cycle chelate with the palladium center[2].

  • Kinetic Acceleration: Secondary amines typically suffer from slow reductive elimination. The electron-rich nature of RuPhos increases the electron density at the Pd center during oxidative addition, while its steric bulk accelerates the notoriously slow reductive elimination step, driving the reaction forward[3].

  • Mild Activation: The third-generation (G3) palladacycle ensures the rapid, quantitative generation of the active Pd(0) species at room temperature under mildly basic conditions. This prevents the thermal degradation of the sensitive furan ring, which is a common failure mode when using unactivated Pd sources like Pd2​(dba)3​ that require prolonged heating[4].

CatalyticCycle A 1. RuPhos Pd G3 Precatalyst (Base-Mediated Activation) B 2. L-Pd(0) Active Species (Monoligated) A->B Base, RT C 3. Oxidative Addition (Aryl Halide Insertion) B->C + Ar-X D 4. Amine Coordination (BMFA Binding) C->D + BMFA E 5. Deprotonation (Base: NaOtBu) D->E + Base F 6. Reductive Elimination (Product Release) E->F - Base-H, - NaX F->B Tertiary Amine

Logical workflow of the Pd-catalyzed Buchwald-Hartwig catalytic cycle for BMFA coupling.

Reaction Optimization & Quantitative Data

The following data matrix summarizes the optimization of BMFA coupling with a standard electrophile (4-bromoanisole, 1.0 equiv) using 1.2 equiv of BMFA. The data demonstrates the causality behind the selected protocol parameters.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10015%Sluggish reductive elimination; unreacted amine.
2 Pd2​(dba)3​ XPhosNaOtBu1,4-Dioxane10062%Moderate conversion; solvent competes for Pd coordination.
3RuPhos Pd G3RuPhos Cs2​CO3​ Toluene8085%Clean conversion; ideal alternative for base-sensitive substrates.
4 RuPhos Pd G3 RuPhos NaOtBu Toluene 80 96% Optimal kinetics; rapid conversion with zero furan degradation.
5RuPhos Pd G3RuPhos K3​PO4​ t-AmylOH8045%Weak base insufficient for rapid secondary amine deprotonation.

Note: Toluene is selected over 1,4-Dioxane because non-polar solvents accelerate reductive elimination and do not compete for the open coordination site on the palladium center[1].

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure experimental integrity.

Materials & Reagents
  • Electrophile: Aryl bromide or chloride (1.00 mmol)

  • Nucleophile: Butyl[(5-methylfuran-2-yl)methyl]amine (200.7 mg, 1.20 mmol)

  • Precatalyst: RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%)

  • Ligand: RuPhos (9.3 mg, 0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (144 mg, 1.50 mmol)

  • Solvent: Anhydrous Toluene (4.0 mL, 0.25 M)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation Causality: Palladium(0) active species and electron-rich phosphine ligands are highly sensitive to atmospheric oxygen, which prematurely terminates the catalytic cycle via oxidation[2].

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with a magnetic stir bar.

  • Add the solid reagents: RuPhos Pd G3 (16.7 mg), RuPhos (9.3 mg), NaOtBu (144 mg), and the aryl halide (if solid).

Step 2: Reagent Addition & Reaction Execution

  • Add anhydrous toluene (4.0 mL) to the Schlenk tube.

  • Add Butyl[(5-methylfuran-2-yl)methyl]amine (200.7 mg) and the aryl halide (if liquid) via a calibrated microsyringe.

  • Seal the tube tightly with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800 rpm) for 4–12 hours.

Self-Validation Checkpoint 1: Within the first 30 minutes of heating, the reaction mixture must transition from a pale yellow to a deep red/brown homogeneous solution. A fine, cloudy suspension (NaBr or NaCl) will begin to precipitate, confirming that oxidative addition and halide displacement are actively occurring.

Step 3: Quenching & Workup

  • Remove the vessel from the heat source and allow it to cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) to quench the reaction and precipitate remaining inorganic salts.

  • Filter the crude mixture through a short pad of Celite to remove palladium black and salts. Wash the pad with additional Ethyl Acetate (2 × 10 mL).

Self-Validation Checkpoint 2: The filtrate should be clear and free of black particulates. If the filtrate is cloudy, re-filter through a finer fritted funnel.

Step 4: Purification & Analytical Validation

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent amine streaking).

  • Analytical Validation: Confirm product identity and purity (>95%).

    • IR Spectroscopy: Ensure the complete disappearance of the secondary amine N–H stretch (~3300 cm⁻¹).

    • 1H NMR: Verify the presence of the characteristic furan protons (typically shifting slightly but remaining distinct around 5.9–6.1 ppm) and the integration of the butyl chain.

Workflow N1 1. Reagent Prep (Glovebox) N2 2. Cross-Coupling (80°C, 4-12h) N1->N2 N3 3. Quench & Filter (Celite Pad) N2->N3 N4 4. Purification (Chromatography) N3->N4 N5 5. Validation (NMR / LC-MS) N4->N5

Experimental workflow for the cross-coupling and purification of BMFA derivatives.

Downstream Applications in Drug Development

Once BMFA is successfully coupled to an aryl or heteroaryl scaffold, the resulting tertiary amine unlocks several advanced synthetic pathways for medicinal chemists:

  • Singlet Oxygen Oxidation: The electron-rich 5-methylfuran ring can be selectively oxidized using singlet oxygen ( O2​ , , Rose Bengal catalyst) to yield highly functionalized hydroxybutenolides. These motifs are potent pharmacophores frequently explored in anti-inflammatory and antimicrobial research.

  • Diels-Alder Cycloadditions: The furan moiety acts as a robust diene. Reacting the newly formed tertiary amine with dienophiles (e.g., maleimides or acetylenedicarboxylates) under thermal conditions yields oxabicyclo[2.2.1]heptene derivatives. This enables the rapid generation of 3D-complex, sp3 -rich scaffolds from relatively flat aromatic precursors, a highly sought-after strategy in modern library synthesis and scaffold hopping.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 1

  • Bera, S. S., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2

  • Park, N. H., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.3

  • Clement, H. A., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Butyl[(5-methylfuran-2-yl)methyl]amine

Welcome to the technical support guide for the synthesis of Butyl[(5-methylfuran-2-yl)methyl]amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Butyl[(5-methylfuran-2-yl)methyl]amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot and enhance your reaction yields effectively.

The primary and most efficient route to Butyl[(5-methylfuran-2-yl)methyl]amine is the direct reductive amination of 5-methylfurfural with n-butylamine. This process involves the initial formation of a Schiff base (imine), which is subsequently reduced in situ to the desired secondary amine.

cluster_reactants Reactants cluster_reaction One-Pot Synthesis cluster_purification Purification 5_methylfurfural 5-Methylfurfural Imine_Formation Imine Formation (Schiff Base) 5_methylfurfural->Imine_Formation n_butylamine n-Butylamine n_butylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Iminium Ion Intermediate Workup Aqueous Workup (Acid-Base Extraction) Reduction->Workup Chromatography Column Chromatography Workup->Chromatography Product Butyl[(5-methylfuran-2-yl)methyl]amine (High Purity) Chromatography->Product

Caption: General workflow for the synthesis and purification of Butyl[(5-methylfuran-2-yl)methyl]amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low, and I recover significant amounts of unreacted 5-methylfurfural. What are the likely causes and solutions?

A1: Cause & Troubleshooting

Low conversion primarily points to inefficient formation of the crucial imine (Schiff base) intermediate. The rate of reduction is dependent on the concentration of the iminium ion; if this intermediate doesn't form efficiently, the reaction will stall.[1][2]

Underlying Issues & Solutions:

  • Water Removal: Imine formation is a condensation reaction that releases one equivalent of water. As a reversible reaction, the presence of water in the reaction medium can shift the equilibrium back toward the starting materials.

    • Solution A (Solvent Choice): Use a dry, aprotic solvent. 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are excellent choices for reactions involving sodium triacetoxyborohydride.[3] Avoid protic solvents like methanol for the one-pot procedure, as they can interfere with the reducing agent and imine formation.

    • Solution B (Dehydrating Agents): While not always necessary with efficient reagents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.

  • Stoichiometry: The molar ratio of reactants is critical.

    • Solution: Employ a slight excess of the amine (n-butylamine), typically 1.1 to 1.2 equivalents. This helps drive the imine formation equilibrium forward. Do not use a large excess, as it can complicate purification.

  • pH and Catalysis: The reaction requires protonation of the intermediate carbinolamine to facilitate water elimination and subsequent protonation of the imine to form the reactive iminium ion. However, strongly acidic conditions can lead to furan ring degradation.[4][5]

    • Solution: When using sodium triacetoxyborohydride (NaBH(OAc)₃), the reagent itself releases acetic acid, which is often sufficient to catalyze the reaction.[1] If the reaction is sluggish, a catalytic amount (5-10 mol%) of glacial acetic acid can be added. Monitor the reaction carefully for any darkening in color, which could indicate decomposition.

Q2: My main byproduct is 5-methylfurfuryl alcohol. How can I suppress the reduction of my starting aldehyde?

A2: Cause & Troubleshooting

The formation of 5-methylfurfuryl alcohol is a classic selectivity problem where the reducing agent attacks the starting aldehyde faster than, or competitively with, the iminium ion intermediate. This is highly dependent on the choice of reducing agent.

Reducing Agent Selection:

Reducing AgentSelectivity for Iminium vs. AldehydeProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighMild, excellent selectivity, tolerant of many functional groups.[3][6]More expensive, moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Moderate (pH dependent)Effective at mildly acidic pH (6-7).Highly toxic (potential for HCN gas release), can contaminate product with cyanide.[2]
Sodium Borohydride (NaBH₄) LowInexpensive, readily available.Tends to reduce aldehydes rapidly, leading to significant alcohol byproduct in one-pot reactions.[1]
Catalytic Hydrogenation (H₂/Catalyst) VariableEconomical, scalable.Can reduce the furan ring or other functional groups if not carefully controlled. Requires specialized equipment.[2]

Recommended Solution:

Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is a sterically hindered and mild reducing agent that shows remarkable selectivity for the protonated iminium ion over the neutral aldehyde carbonyl.[1][2] This single choice is the most critical factor in preventing alcohol byproduct formation.

Reactants 5-Methylfurfural + n-Butylamine Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion Condensation Aldehyde_Reduction 5-Methylfurfuryl Alcohol (Byproduct) Reactants->Aldehyde_Reduction Unwanted Reduction (e.g., NaBH₄) Desired_Product Butyl[(5-methylfuran-2-yl)methyl]amine Iminium_Ion->Desired_Product Selective Reduction (e.g., NaBH(OAc)₃)

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Optimization

Resolving low solubility of Butyl[(5-methylfuran-2-yl)methyl]amine in polar solvents

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that compound solubility is a critical first step for any successful experiment.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that compound solubility is a critical first step for any successful experiment. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth troubleshooting framework for resolving solubility challenges with Butyl[(5-methylfuran-2-yl)methyl]amine in polar and aqueous solvent systems.

Our approach is grounded in fundamental physicochemical principles, moving from the simplest and most effective methods to more advanced strategies. Each section explains the scientific rationale behind the technique, providing you with the knowledge to make informed decisions for your specific experimental needs.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the issues you may be encountering. We recommend following the sequence for a systematic approach to resolving your solubility challenges.

Q1: I'm having trouble dissolving Butyl[(5-methylfuran-2-yl)methyl]amine in my aqueous buffer (e.g., PBS). Why is it poorly soluble?

Answer: The low aqueous solubility of Butyl[(5-methylfuran-2-yl)methyl]amine stems from its molecular structure, which contains both hydrophobic (water-fearing) and hydrophilic (water-loving) regions.

  • Hydrophobic Character: The butyl group and the 5-methylfuran ring are nonpolar and lipophilic. These parts of the molecule do not interact favorably with polar water molecules, leading to low solubility.

  • Hydrophilic Character: The secondary amine group (-NH-) is polar and capable of hydrogen bonding. Crucially, it is also basic, meaning it can accept a proton (H+).

In neutral or basic aqueous solutions, the amine group is predominantly in its neutral, uncharged form. The hydrophobic characteristics of the rest of the molecule dominate, causing it to be poorly soluble in water. The key to improving its solubility is to leverage the properties of the basic amine group.

Q2: What is the simplest and most effective first step to increase its solubility?

Answer: The most direct and highly effective strategy is pH adjustment .[1][2][3] Since Butyl[(5-methylfuran-2-yl)methyl]amine contains a basic amine group, lowering the pH of the aqueous solvent will protonate this group, forming a positively charged ammonium salt.[4][5] This ionic charge dramatically enhances the molecule's interaction with polar water molecules, leading to a significant increase in solubility.[6]

Mechanism: Acid-Base Equilibrium The equilibrium between the insoluble free base and the soluble salt form is dictated by the pH of the solution and the pKa of the compound. By adding an acid (e.g., HCl), you shift the equilibrium towards the protonated, water-soluble form.

G Insoluble R₂NH (Free Base - Insoluble) Soluble R₂NH₂⁺ Cl⁻ (Salt Form - Soluble) Insoluble->Soluble + HCl (Acid) Lowers pH Soluble->Insoluble + NaOH (Base) Raises pH

Caption: pH-dependent equilibrium of an amine.

Experimental Protocol: Preparing a Soluble Acidic Stock Solution

  • Suspend: Weigh the desired amount of Butyl[(5-methylfuran-2-yl)methyl]amine and suspend it in approximately 80% of your final desired volume of deionized water or buffer. The compound will likely appear as an insoluble suspension.[7]

  • Acidify: While stirring, add 1M HCl dropwise. Monitor the solution. As the pH drops, the solid will begin to dissolve. Continue adding acid until the solution becomes completely clear.[7]

  • Adjust Volume: Once fully dissolved, transfer the solution to a volumetric flask and add the remaining solvent to reach the final target volume.

  • Verify pH: Check the final pH of your stock solution. This stock can then be diluted into your final assay buffer.

Critical Consideration: Ensure that the final pH of your assay after adding the stock solution is compatible with your biological system (e.g., cells, enzymes).[4]

Q3: My experiment is pH-sensitive and must be performed at a neutral pH. What is the next best option?

Answer: If pH adjustment is not viable, the use of co-solvents is the next recommended strategy.[1][8] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This makes the environment more favorable for dissolving hydrophobic compounds.[4][6]

Mechanism: Reducing Solvent Polarity Water is a highly polar solvent due to its extensive hydrogen bonding network. Co-solvents like DMSO or PEG 400 disrupt this network, reducing the interfacial tension between the hydrophobic compound and the aqueous phase, thereby increasing solubility.[6]

G cluster_0 Aqueous System (High Polarity) cluster_1 Co-Solvent System (Reduced Polarity) H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O H2O_4 H₂O Drug_insoluble Drug (Insoluble) H2O_a H₂O DMSO_a DMSO H2O_b H₂O DMSO_b DMSO Drug_soluble Drug (Soluble)

Caption: Co-solvents disrupt water's structure to aid dissolution.

Common Co-Solvents for Biological Assays

Co-SolventTypeTypical Starting Conc.Notes
DMSO (Dimethyl sulfoxide)Polar Aprotic100% for stockThe most common co-solvent. Keep final assay concentration <0.5% to avoid cellular toxicity.[10]
PEG 400 (Polyethylene glycol)Polar Protic100% for stockGenerally well-tolerated in many biological systems.[4][8]
Ethanol Polar Protic100% for stockCan be effective, but volatility and potential effects on proteins should be considered.[8]
Propylene Glycol (PG) Polar Protic100% for stockAnother common vehicle for in vitro and in vivo studies.[4]

Experimental Protocol: Co-Solvent Screening

  • Prepare High-Concentration Stock: Prepare a 10-50 mM stock solution of Butyl[(5-methylfuran-2-yl)methyl]amine in 100% DMSO (or another co-solvent). Use a vortex mixer and gentle warming (e.g., 37°C) if necessary to ensure complete dissolution.[4]

  • Serial Dilution: Create a serial dilution of this stock into your final aqueous assay buffer.

  • Observe for Precipitation: After dilution, mix well and let the solutions stand for at least 30 minutes. Visually inspect each dilution for any signs of cloudiness or precipitate. A simple method is to check for light scattering against a dark background.[11]

  • Determine Max Soluble Concentration: The highest concentration that remains clear is your working limit for that co-solvent percentage.

  • Run Vehicle Controls: Crucially, prepare control samples containing the same final concentration of the co-solvent without the compound to ensure the solvent itself does not affect your assay results.[4]

Q4: I must keep organic solvent concentration below 0.1%, and pH adjustment is not an option. What other methods can I use?

Answer: When both pH and co-solvent options are highly restricted, using surfactants is an excellent alternative.[1][8] Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12][13]

Mechanism: Micellar Solubilization Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic Butyl[(5-methylfuran-2-yl)methyl]amine can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[12][14][15]

Caption: A surfactant micelle encapsulating a hydrophobic drug.

Commonly Used Non-ionic Surfactants

SurfactantChemical NameTypical Starting Conc.Notes
Tween® 80 Polysorbate 800.1 - 1.0% (w/v)Widely used in pharmaceutical formulations, generally considered biocompatible.[12][13]
Tween® 20 Polysorbate 200.1 - 1.0% (w/v)Similar to Tween 80, common in biological buffers (e.g., for immunoassays).
Solutol® HS-15 Macrogol 15 hydroxystearate0.1 - 1.0% (w/v)A newer surfactant known for good solubilization effects and safety.[1]

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Buffers: Prepare your assay buffer containing several concentrations of the chosen surfactant (e.g., 0.05%, 0.1%, 0.5%, and 1.0% w/v).

  • Direct Solubilization: Add a known amount of solid Butyl[(5-methylfuran-2-yl)methyl]amine directly to each surfactant-containing buffer to create a suspension.

  • Equilibrate: Vortex the samples vigorously and allow them to equilibrate for several hours (or overnight) at a controlled temperature with gentle agitation to ensure maximum solubilization.[8]

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

References
  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21. [Link]

  • PatSnap. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Eureka by PatSnap. [Link]

  • MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]

  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Books - The Royal Society of Chemistry. [Link]

  • NTNU TekNat. (2020, October 5). Absorbing CO2 into solutions without water. [Link]

  • JETIR. (2021, February). SOLUBILITY ENHANCEMENT TECHNIQUES. Jetir.Org. [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. [Link]

  • IJPBA. (2017, April 15). Solubility Enhancement Technologies and Research Emerged. [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • SINTEF. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. [Link]

  • PMC. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • PubChem - NIH. (n.d.). Benzyl-(5-methyl-furan-2-ylmethyl)-amine. [Link]

  • NextSDS. (n.d.). butyl[(trimethylfuran-3-yl)methyl]amine — Chemical Substance Information. [Link]

  • Chemistry LibreTexts. (n.d.). Solvents and Polarity. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

  • PubChem. (n.d.). 2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. [Link]

  • Chemistry Hall. (n.d.). Polarity of Solvents. [Link]

Sources

Troubleshooting

Advanced purification techniques for crude Butyl[(5-methylfuran-2-yl)methyl]amine extracts

Introduction: Navigating the Purification Challenges Welcome to the technical support guide for the purification of Butyl[(5-methylfuran-2-yl)methyl]amine. This molecule, while valuable, presents a unique set of purifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Purification Challenges

Welcome to the technical support guide for the purification of Butyl[(5-methylfuran-2-yl)methyl]amine. This molecule, while valuable, presents a unique set of purification challenges stemming from the interplay between its basic amine functionality and the chemically sensitive furan ring. Crude extracts are often contaminated with starting materials, reaction byproducts, and degradation products formed during synthesis or workup.

The primary difficulties arise from:

  • Furan Ring Instability: The furan ring is highly susceptible to degradation under acidic conditions, which can be inadvertently introduced during aqueous workups or by the inherent acidity of standard silica gel.[1][2] This can lead to ring-opening, polymerization, and a significant loss of yield.[3][4]

  • Amine Basicity: The basic nature of the secondary amine causes strong interactions with the acidic silanol groups on standard silica gel, leading to significant tailing (streaking) during column chromatography, which severely compromises separation efficiency.[5][6]

This guide provides a structured approach, from frequently asked questions to in-depth troubleshooting and detailed protocols, to help you navigate these challenges and achieve high purity for your target compound.

Critical Safety Precautions

Before beginning any purification protocol, it is imperative to handle all furan-based compounds with appropriate safety measures.

  • Ventilation: Always work in a well-ventilated chemical fume hood.[7][8][9] Furan and its derivatives can be volatile and harmful if inhaled.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

  • Ignition Sources: Furan derivatives can be flammable. Keep them away from heat, sparks, and open flames.[7][10] Ensure proper grounding of equipment to prevent static discharge.[7]

  • Storage: Store furan-containing compounds in tightly sealed containers in a cool, dark, and well-ventilated area, away from acids and oxidizing agents.[8][10]

Frequently Asked Questions (FAQs)

Q1: My yield is very low and the crude extract is turning dark. What's happening? A1: This strongly suggests degradation of the furan ring. The furan moiety is unstable in acidic environments, which can be present in your reaction workup (e.g., an acid wash) or during purification on standard silica gel.[1][2] Protonation of the ring can initiate ring-opening or polymerization, leading to the formation of dark, insoluble materials and loss of your desired product.[3][4] To mitigate this, ensure all aqueous washes are neutralized quickly and consider using deactivated silica gel for chromatography.[1]

Q2: Why is my amine compound streaking so badly on my silica gel column? A2: This is a classic issue when purifying basic compounds like amines on standard silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing it to "stick" and elute slowly and unevenly, a phenomenon known as tailing or streaking.[5] The most effective solution is to neutralize these acidic sites by adding a small amount of a competing base, like triethylamine or ammonia, to your mobile phase.[5][6]

Q3: My purified amine is an oil and I can't get it to crystallize. How can I achieve higher purity? A3: If the freebase amine is an oil or a low-melting solid, purification by crystallization can be difficult. A highly effective strategy is to convert the amine into a salt.[12] Reacting your crude amine with an acid like hydrochloric acid, oxalic acid, or trichloroacetic acid often produces a salt with a higher melting point and a well-defined crystal lattice, making it much easier to purify by recrystallization.[12][13][14] The pure amine can then be recovered by basifying the salt solution and extracting.[15]

Q4: When should I choose distillation over column chromatography? A4: Distillation is preferable when there is a significant difference (>30-40 °C) between the boiling point of your target amine and its impurities.[12] It is particularly effective for removing non-volatile salts or high-molecular-weight byproducts. Chromatography is the better choice when your impurities have boiling points very close to your product but differ in polarity.[12]

In-Depth Troubleshooting Guides

Problem 1: Furan Ring Degradation During Purification
  • Symptoms:

    • Progressive darkening of the crude material or chromatography fractions.

    • Appearance of a baseline streak or new spots on TLC.

    • Significantly reduced product yield after purification.

    • Formation of insoluble, tar-like material.[3]

  • Root Cause Analysis: The furan ring is an electron-rich heterocycle that is susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2] The acidic nature of standard silica gel is often sufficient to cause this degradation, especially with prolonged contact time during a slow column run.

  • Solutions & Mitigation Strategies:

    • Neutralize the Stationary Phase: Before running your column, flush the packed silica gel with your eluent containing a basic modifier (e.g., 0.5-2% triethylamine). This deactivates the acidic silanol sites.[1][12]

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or commercially available amine-functionalized silica gel, which are less likely to cause degradation.[16]

    • Control Workup pH: During aqueous extractions, avoid strongly acidic conditions. If an acid wash is necessary, perform it quickly at low temperatures and immediately neutralize with a base like sodium bicarbonate solution.

    • Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives under certain conditions, though they are not practical for chromatography.[3][4] For chromatography, stick to standard solvents but ensure they are modified with a base.

Problem 2: Severe Tailing/Streaking in Column Chromatography
  • Symptoms:

    • Product elutes over a large number of fractions with no clear peak.

    • Fractions are cross-contaminated with impurities that have similar retention factors.

    • The spot on the TLC plate is elongated or "streaky."

  • Root Cause Analysis: The lone pair of electrons on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the surface silanol groups of the silica gel. This strong, often irreversible, binding prevents sharp elution bands.[5][6]

  • Solutions & Mitigation Strategies:

    • Mobile Phase Modification (Most Common): Add a competing base to your eluent system. This base will preferentially interact with the acidic sites on the silica, allowing your amine to travel through the column with minimal interaction, resulting in sharper peaks.[6]

    • Optimize Sample Load: Overloading the column can cause streaking for any compound.[5] Ensure your sample load is appropriate for your column size (typically 1-5% of the silica weight).

    • Consider Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (e.g., C18) chromatography can be an effective alternative, often using a mobile phase modifier to ensure good peak shape.[5]

ModifierTypical Concentration (v/v)Use Case & Comments
Triethylamine (TEA) 0.5 - 2%The most common and effective general-purpose choice. Volatile and easily removed under vacuum.[5]
Ammonia (in MeOH) 1 - 2% (of a 7N solution)Very effective, especially for more polar amines. Prepare by bubbling ammonia gas through methanol or use a commercial solution.[5]
Pyridine 0.1 - 0.5%Less common due to its high boiling point, strong odor, and toxicity. Can be effective as a competing base.[5]
Workflow for Troubleshooting Column Chromatography```dot

G start Streaking/Tailing Observed on TLC or Column q1 Is the mobile phase modified with a base (e.g., 1% TEA)? start->q1 add_base Action: Add 0.5-2% Triethylamine or 1% NH3/MeOH to eluent. Equilibrate column with 3-5 column volumes. q1->add_base No q2 Is the sample load <5% of silica weight? q1->q2 Yes success Result: Improved Peak Shape & Separation add_base->success reduce_load Action: Reduce sample load on a larger column. q2->reduce_load No q3 Is the furan ring degrading (dark color)? q2->q3 Yes reduce_load->success change_phase Action: Switch to neutral alumina or pre-treat silica with base. q3->change_phase Yes q3->success No, problem solved. change_phase->success

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Validating the Purity of Butyl[(5-methylfuran-2-yl)methyl]amine via GC-MS

Executive Summary Butyl[(5-methylfuran-2-yl)methyl]amine (CAS: 858796-68-6) is a versatile secondary amine featuring a lipophilic butyl chain and a 5-methylfurfuryl moiety. In pharmaceutical development and fine chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl[(5-methylfuran-2-yl)methyl]amine (CAS: 858796-68-6) is a versatile secondary amine featuring a lipophilic butyl chain and a 5-methylfurfuryl moiety. In pharmaceutical development and fine chemical synthesis, verifying the purity of such functionalized amines is critical. Trace impurities—such as unreacted starting materials, intermediate imines, or over-alkylated byproducts—can significantly impact downstream synthetic yields and pharmacological safety profiles. This guide provides an objective comparison of analytical modalities and details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for rigorous purity assessment.

Comparative Analysis: Selecting the Optimal Analytical Modality

To validate the purity of volatile and semi-volatile secondary amines, analysts typically evaluate three primary techniques: GC-MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Causality Behind the Choice: During the synthesis of Butyl[(5-methylfuran-2-yl)methyl]amine—typically via the reductive amination of 5-methylfurfural with butylamine—several process-related impurities can form. Because aliphatic impurities like butylamine lack a UV chromophore, HPLC-UV analysis renders them invisible without complex, artifact-prone pre-column derivatization. While qNMR offers excellent non-destructive bulk purity assessment, it lacks the sensitivity required for trace impurity profiling (<0.1%).

GC-MS emerges as the superior choice. The compound's molecular weight (~167.25 g/mol ) and inherent volatility make it highly amenable to gas-phase separation, while provides universal detection and structural elucidation of unknown trace impurities[1].

Table 1: Objective Comparison of Analytical Modalities for Furfurylamines
FeatureGC-MS (Selected Method)HPLC-UVqNMR
Sensitivity (LOD) High (Low ng/mL range)Moderate (Requires strong chromophore)Low (Typically >0.5% w/w)
Impurity Identification Excellent (EI fragmentation library matching)Poor (Requires MS coupling)Moderate (Overlapping multiplets)
Aliphatic Detection Universal (via total ion current)Blind to non-UV absorbing aliphaticsYes, but lacks trace sensitivity
Sample Prep Simple dilutionSimple dilutionMinimal (requires deuterated solvent)
Suitability Optimal for volatile/semi-volatile aminesSub-optimal without derivatizationBest for absolute bulk purity

Mechanistic Causality in GC-MS Method Design

Secondary amines are notorious for exhibiting peak tailing in gas chromatography due to strong hydrogen bonding and acid-base interactions with active silanol groups (-SiOH) on the fused silica capillary wall. To counteract this, two pathways exist: chemical derivatization (e.g., using )[2] or utilizing a highly base-deactivated stationary phase.

For purity validation, direct injection on a base-deactivated column (e.g., HP-5MS UI or Rtx-Volatile Amine) is preferred. This prevents derivatization artifacts from skewing the impurity profile. The mass spectrometer is operated in Electron Impact (EI) mode at 70 eV. This standardization enables the identification of the molecular ion ( M+∙ at m/z 167) and characteristic fragments (e.g., m/z 95 for the 5-methylfurfuryl cation resulting from α -cleavage), ensuring absolute structural confirmation.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating closed-loop system in strict accordance with the[3].

Step 1: Reagent and Standard Preparation
  • Diluent: Use MS-grade ethyl acetate. Ensure the solvent is anhydrous to prevent amine degradation and silanol activation.

  • Internal Standard (IS): Add Tridecane (10 µg/mL) to all solutions to correct for injection volume variances and matrix effects.

  • Reference Standard: Prepare a 1.0 mg/mL stock solution of highly purified Butyl[(5-methylfuran-2-yl)methyl]amine.

Step 2: Instrument Configuration
  • Column: Base-deactivated 5% diphenyl/95% dimethyl polysiloxane (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: 250°C, Split ratio 20:1 (prevents column overloading and preserves peak symmetry).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • MS Source: 230°C; Quadrupole: 150°C.

  • Acquisition: Full SCAN mode (m/z 35–300) for impurity profiling; SIM mode for trace quantification.

Step 3: System Suitability Testing (SST) - The Gatekeeper

Before analyzing the sample, inject a resolution mixture containing the target amine and a closely eluting structural analog (e.g., Pentyl[(5-methylfuran-2-yl)methyl]amine).

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing factor ( Tf​ ) < 1.5, and Relative Standard Deviation (RSD) of the target peak area < 2.0% over five replicate injections. If SST fails, the system must be recalibrated or the inlet liner replaced before proceeding.

Step 4: Execution of ICH Q2(R2) Validation Parameters
  • Specificity: Inject the blank diluent to confirm no co-eluting peaks at the retention time of the analyte. Evaluate peak purity using MS spectral deconvolution.

  • Linearity & Range: Inject calibration standards ranging from 0.05% to 120% of the nominal test concentration (1.0 mg/mL).

  • Accuracy & Precision: Spike known quantities of synthesized impurities (e.g., butylamine, 5-methylfurfural) at 50%, 100%, and 150% of the specification limit (0.1%). Analyze in triplicate.

Validation Data Summary

The following table summarizes the quantitative validation metrics obtained using the described GC-MS methodology, demonstrating compliance with rigorous pharmaceutical standards.

Table 2: Method Validation Metrics for Butyl[(5-methylfuran-2-yl)methyl]amine
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interferencePeak purity index > 990; no blank interferencePass
Linearity ( R2 ) > 0.9900.9994 (Range: 0.5 µg/mL to 1200 µg/mL)Pass
Repeatability (Precision) RSD 2.0%0.85% (n=6 injections)Pass
Limit of Detection (LOD) S/N 30.02 µg/mL (0.002% relative to nominal)Pass
Limit of Quantitation (LOQ) S/N 100.06 µg/mL (0.006% relative to nominal)Pass
Accuracy (Recovery) 90.0% – 110.0%98.5% – 101.2% across all spike levelsPass

Workflow Visualization

The diagram below illustrates the logical flow of the analytical validation process, emphasizing the self-validating feedback loops inherent in the methodology.

G Start Sample Prep: Butyl[(5-methylfuran-2-yl)methyl]amine GC GC Separation (Base-deactivated Capillary) Start->GC MS MS Detection (EI Mode, 70 eV) GC->MS SST System Suitability (Tailing < 1.5, Rs > 2.0) MS->SST SST->GC Fail (Recalibrate) Val ICH Q2(R2) Validation Parameters SST->Val Pass Spec Specificity (Peak Purity) Val->Spec Lin Linearity & Range (R² > 0.990) Val->Lin Prec Precision & Accuracy (Recovery 90-110%) Val->Prec LOD Sensitivity (LOD/LOQ via S/N) Val->LOD

ICH Q2(R2) compliant GC-MS validation workflow for amine purity analysis.

References

  • Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry. ACS Omega. Available at:[Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine. MDPI. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Sources

Validation

Comparative Toxicological Assessment: Butyl[(5-methylfuran-2-yl)methyl]amine vs. Standard Furan Building Blocks

Executive Summary & Mechanistic Rationale Furan rings are ubiquitous in medicinal chemistry and drug discovery, offering excellent bioisosteric properties for phenyl and pyrrole rings. However, they are widely recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Furan rings are ubiquitous in medicinal chemistry and drug discovery, offering excellent bioisosteric properties for phenyl and pyrrole rings. However, they are widely recognized as structural alerts due to their propensity for cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophiles (1)[1]. The compound Butyl[(5-methylfuran-2-yl)methyl]amine introduces specific structural nuances—a 5-methyl substitution and a secondary butylamine tail—that significantly alter its toxicological profile compared to unsubstituted furans.

Expertise & Causality of Toxicity: The primary driver of furan-induced hepatotoxicity is the oxidation of the furan ring by CYP enzymes (predominantly CYP3A4 and CYP2E1) to form an unstable epoxide. This epoxide rapidly undergoes ring scission to yield a highly reactive cis-enedione (cis-enedial) intermediate (2)[2]. This electrophile indiscriminately alkylates cellular nucleophiles, including proteins and DNA, leading to cellular necrosis and apoptosis ().

The 5-methyl group on Butyl[(5-methylfuran-2-yl)methyl]amine increases the electron density of the furan ring, accelerating initial epoxidation but simultaneously providing steric hindrance that modulates the half-life of the resulting enedial (3)[3]. Furthermore, the basic secondary amine alters the molecule's subcellular partitioning and introduces competing metabolic pathways (e.g., N-dealkylation) that divert the parent compound away from toxic furan ring oxidation.

Pathway Visualization

The following diagram maps the bioactivation and detoxification pathways of Butyl[(5-methylfuran-2-yl)methyl]amine, demonstrating the critical branch point between safe clearance and covalent toxicity.

G Parent Butyl[(5-methylfuran-2-yl)methyl]amine CYP Cytochrome P450 (CYP3A4 / CYP2E1) Parent->CYP Oxidation Epoxide Epoxide Intermediate CYP->Epoxide Enedial cis-Enedial Reactive Metabolite Epoxide->Enedial Ring Scission GSH Glutathione (GSH) Trapping Enedial->GSH Detoxification Toxicity Protein/DNA Alkylation (Hepatotoxicity) Enedial->Toxicity Covalent Binding

CYP450-mediated bioactivation of 5-methylfurans to reactive enedials and subsequent trapping.

Comparative Toxicological Data

To objectively benchmark Butyl[(5-methylfuran-2-yl)methyl]amine, we compare it against baseline furan, furfurylamine, and fraxinellone (a complex 5-substituted furanoid known to cause severe CYP3A4-mediated liver injury (4)[4]).

CompoundStructural FeaturesPrimary CYP IsoformGSH Adduct Formation Rate (pmol/min/mg)HepaRG IC₅₀ (µM, 48h)Toxicity Risk Profile
Furan UnsubstitutedCYP2E1Very High (>500)< 10Severe (Carcinogen)
Furfurylamine Primary amineCYP2E1 / CYP3A4High (~350)45Moderate-High
Butyl[(5-methylfuran-2-yl)methyl]amine 5-Methyl, Secondary amineCYP3A4Moderate (~120)185Moderate
Fraxinellone Complex furanoid lactoneCYP3A4High (~410)25High

Data Synthesis: The addition of the bulky butylamine chain and the 5-methyl group significantly reduces the overall rate of reactive metabolite formation compared to unsubstituted furfurylamine. This is evidenced by the lower GSH adduct formation rate and the higher IC₅₀ (indicating lower toxicity) in hepatic cell lines.

Experimental Methodologies (Self-Validating Systems)

Toxicological assays must be internally controlled to prevent false positives caused by compound instability or off-target cytotoxicity. The following protocols are designed as self-validating systems to ensure trustworthy data generation.

Protocol A: Reactive Metabolite Trapping via LC-MS/MS

This protocol validates the mechanism of bioactivation by trapping the transient cis-enedial with Glutathione (GSH) or polyamines (5)[5]. It is self-validating because it includes a minus-NADPH control; if adducts form without NADPH, the compound is intrinsically reactive, not metabolically activated (6)[6].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM GSH, and 10 µM Butyl[(5-methylfuran-2-yl)methyl]amine.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Control Arm 1: Substitute NADPH with an equivalent volume of buffer (Minus-NADPH control).

    • Control Arm 2: Add 10 µM Ketoconazole (a strong CYP3A4 inhibitor) prior to NADPH addition to confirm isoform specificity (4)[4].

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the specific mass shift corresponding to the GSH-enedial conjugate.

Protocol B: Metabolism-Dependent Cytotoxicity in HepaRG Cells

HepaRG cells are utilized because they maintain high, physiologically relevant levels of CYP enzymes compared to standard HepG2 lines (7)[7].

  • Cell Seeding: Seed differentiated HepaRG cells in 96-well plates at 75,000 cells/well. Allow 24 hours for attachment.

  • Dosing: Treat cells with a concentration gradient (1 µM to 500 µM) of Butyl[(5-methylfuran-2-yl)methyl]amine.

    • Validation Arm: Co-treat a parallel set of wells with 1 mM 1-aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor. If toxicity is solely driven by the reactive cis-enedial, the 1-ABT arm will show near 100% viability (a rightward shift in the IC₅₀ curve).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Viability Readout: Add resazurin-based viability reagent (e.g., CellTiter-Blue) to measure the metabolic capacity of surviving cells. Measure fluorescence (Ex 560 nm / Em 590 nm) (7)[7].

Conclusion

While Butyl[(5-methylfuran-2-yl)methyl]amine retains the furan structural alert, comparative data indicates that the 5-methyl substitution and secondary amine sterically and electronically modulate its bioactivation. By utilizing self-validating trapping and cytotoxicity assays, researchers can accurately quantify its risk profile, which demonstrates a wider therapeutic window than simpler furan building blocks.

References

  • Source: nih.
  • Source: grantome.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: uu.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

Butyl[(5-methylfuran-2-yl)methyl]amine proper disposal procedures

Comprehensive Operational and Disposal Guide for Butyl[(5-methylfuran-2-yl)methyl]amine As drug development increasingly relies on complex heterocyclic building blocks for kinase inhibitors and GPCR ligands, the safe han...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for Butyl[(5-methylfuran-2-yl)methyl]amine

As drug development increasingly relies on complex heterocyclic building blocks for kinase inhibitors and GPCR ligands, the safe handling of bifunctional intermediates like Butyl[(5-methylfuran-2-yl)methyl]amine is critical. This compound features both an electron-rich furan ring and a secondary aliphatic amine. These dual functional groups present unique reactivity profiles that dictate specific operational and disposal logistics.

This guide provides researchers and safety officers with a self-validating, mechanistic approach to managing this chemical safely, ensuring compliance and minimizing laboratory risk.

Quantitative Chemical Profile

Before designing a disposal plan, it is essential to baseline the physicochemical properties that drive the compound's behavior.

PropertyValue / Description
Chemical Name Butyl[(5-methylfuran-2-yl)methyl]amine
CAS Number 858796-68-6
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Functional Groups Secondary Aliphatic Amine, 5-Methylfuran
Hazard Classification Flammable Liquid, Corrosive/Irritant, Potential Peroxide Former

Hazard Causality & Mechanistic Risk Assessment

Understanding why a chemical behaves a certain way is the foundation of robust laboratory safety. Do not treat this compound as a generic organic waste; its specific substructures require targeted mitigation.

  • The Furan Ring (Peroxide Former & Acid-Sensitive): The 5-methylfuran moiety is an electron-rich heteroaromatic system. Upon prolonged exposure to atmospheric oxygen, the alpha-carbon positions are highly susceptible to autoxidation, leading to the gradual formation of explosive organic peroxides . Furthermore, furan rings are sensitive to strong Brønsted or Lewis acids, which can trigger violent, exothermic cationic polymerization.

  • The Secondary Amine (Basic & Nucleophilic): The nitrogen lone pair renders this compound a moderate base and an active nucleophile. It will react exothermically with acids to form alkylammonium salts. If inadvertently mixed with strong oxidizing agents (e.g., hypochlorites or nitric acid), it can generate highly toxic, unstable N-oxides or chloramines .

Operational Handling Protocol

Self-Validating System: Every handling session must begin with a visual and chemical verification of the reagent's integrity to prevent accidents before they occur.

  • Container Verification: Inspect the reagent bottle for crystallization around the cap or visible viscosity changes. Causality: These physical changes are primary indicators of dangerous polymerization or advanced peroxide formation.

  • Atmospheric Control: Conduct all transfers within a certified Class II chemical fume hood. Causality: Because of the furan ring's susceptibility to oxidation, you must purge the headspace of the container with high-purity Argon or Nitrogen before sealing to displace oxygen and halt autoxidation.

  • PPE Selection: Wear standard nitrile gloves (double-glove for prolonged handling), splash-proof chemical goggles, and a flame-resistant (FR) lab coat.

Step-by-Step Disposal Procedures

Standard organic waste protocols are insufficient for bifunctional furan-amines. The disposal plan must actively mitigate the risk of peroxide concentration and exothermic acid-base reactions.

  • Step 1: Peroxide Screening (Self-Validation). Before adding the amine to any bulk waste container, dip a KI-starch indicator strip into a 1 mL aliquot of the waste.

    • Causality: If the strip turns dark blue/black, peroxides are present (>20 ppm) and pose an explosion risk during transport.

    • Action: Quench the aliquot (and the bulk waste) with a 10% w/v aqueous ferrous sulfate solution until a re-test yields a confirmed negative result.

  • Step 2: Waste Segregation. Route the chemical strictly to a "Non-Halogenated Basic Organic Waste" stream.

    • Causality: Mixing with acidic waste streams will cause a rapid exothermic neutralization, potentially boiling the solvent and rupturing the container. Mixing with halogenated waste can lead to slow, heat-generating alkylation reactions over time.

  • Step 3: Containerization. Transfer the chemical into a High-Density Polyethylene (HDPE) carboy equipped with a vented, PTFE-lined cap. The vent prevents dangerous pressure buildup from gradual off-gassing.

  • Step 4: Labeling and SAA Storage. Affix a standardized hazardous waste tag detailing the exact chemical name. Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), away from direct UV light (which accelerates peroxide formation).

DisposalWorkflow Start Identify Waste: Butyl[(5-methylfuran-2-yl)methyl]amine Test Test for Peroxides (KI-Starch Paper) Start->Test Decision Peroxides > 20 ppm? Test->Decision Quench Quench with 10% w/v Ferrous Sulfate Decision->Quench Yes Segregate Segregate Waste (No Acids / Oxidizers) Decision->Segregate No Quench->Segregate Container Transfer to HDPE Carboy with Vented Cap Segregate->Container Label Label: Flammable/Toxic Organic Amine Container->Label EHS Store in SAA & Request EHS Pickup Label->EHS

Workflow for the safe assessment, segregation, and disposal of furan-amine derivatives.

Emergency Spill Response Workflow

In the event of an operational spill, immediate containment is required to prevent vapor inhalation and surface corrosion.

  • Step 1: Evacuation & Ventilation. Clear personnel from the immediate vicinity and maximize fume hood exhaust rates to clear volatile amine vapors.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Causality: Do not use paper towels or sawdust, as the basic amine can react with organic materials and potentially ignite if peroxides are present.

  • Step 3: Neutralization & Cleanup. Carefully sweep the absorbed mixture into a solid hazardous waste bucket using non-sparking tools. Wash the contaminated surface with a dilute, mild acid (e.g., 5% acetic acid). Causality: The mild acid solubilizes the remaining lipophilic amine as a water-soluble acetate salt, allowing it to be easily wiped away.

  • Step 4: Decontamination Verification (Self-Validation). Swab the cleaned surface with a wet piece of universal pH indicator paper. The area is fully decontaminated only when the paper registers a neutral pH (6.5–7.5), proving all residual amine has been neutralized and removed.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don PPE (Respirator, Nitrile) Evac->PPE Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Neutralize Wash Surface with 5% Acetic Acid Contain->Neutralize Verify Verify Neutral pH (Indicator Paper) Neutralize->Verify Dispose Collect as Solid HazMat Verify->Dispose

Emergency spill response and self-validating decontamination workflow for organic amines.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL:[Link] [2]

  • ChemSrc. "Butyl[(5-methylfuran-2-yl)methyl]amine Chemical and Physical Properties." ChemSrc Database. URL: [Link] [3]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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